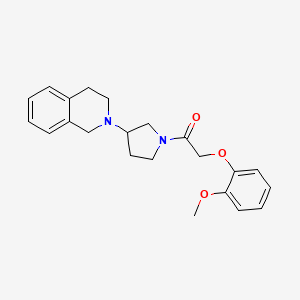
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound. This complex molecule showcases a combination of isoquinoline, pyrrolidine, and methoxyphenoxy groups, indicating its potential versatility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone often involves multi-step organic synthesis techniques. It typically starts with the preparation of key intermediates like dihydroisoquinoline, pyrrolidine, and methoxyphenol derivatives.
Isoquinoline Synthesis: : The isoquinoline core can be synthesized from simple aromatic compounds through Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by reduction to form the dihydroisoquinoline moiety.
Pyrrolidine Formation: : Pyrrolidine derivatives can be obtained from the cyclization of amino alcohols or through the hydrogenation of pyrroles.
Ether Formation: : The methoxyphenoxy part is typically prepared through nucleophilic substitution reactions, converting phenols into aryl ethers.
These intermediates are then coupled under specific reaction conditions using catalysts like palladium on carbon or other transition metals, often under controlled temperature and pressure to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This scale-up requires robust control of reaction conditions to ensure high yield and purity, utilizing large reactors, automated monitoring systems, and precise purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized at the isoquinoline or pyrrolidine moieties, often resulting in the formation of N-oxides or ketones.
Reduction: : Reduction reactions can convert the isoquinoline ring back to the fully saturated tetrahydroisoquinoline.
Substitution: : The methoxyphenoxy group allows for nucleophilic aromatic substitution, where the methoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: : Isoquinoline N-oxides or ketones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Aryloxy-substituted derivatives based on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound finds applications across various scientific domains:
Chemistry: : It's used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound is often used to study receptor binding and neurotransmitter activity due to its isoquinoline structure.
Medicine: : Potential therapeutic applications in developing drugs targeting neurological disorders, owing to its structural similarity to certain alkaloids.
Industry: : Utilized in developing specialized coatings, polymers, and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action largely depends on the specific application:
In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. For instance, the isoquinoline moiety can inhibit monoamine oxidase, impacting neurotransmitter metabolism.
The pyrrolidine group might engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other compounds with similar moieties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone stands out due to its unique combination of functional groups, enhancing its versatility.
Similar Compounds
1-(3-(isoquinolin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: : Lacks the methoxy group, which may influence its reactivity and binding properties.
1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: : A fully saturated isoquinoline ring, affecting its oxidation state and overall reactivity.
By juxtaposing these, it's clear that this compound's structure provides unique advantages, particularly in its reactivity and binding characteristics, making it a valuable compound in both research and industrial applications.
Hope this satisfies your curiosity! What's next on your research list?
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-20-8-4-5-9-21(20)27-16-22(25)24-13-11-19(15-24)23-12-10-17-6-2-3-7-18(17)14-23/h2-9,19H,10-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLHOFMQMWGRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
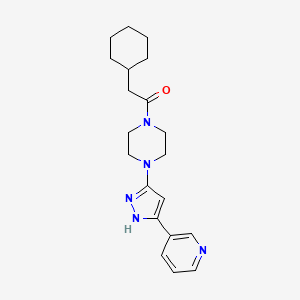

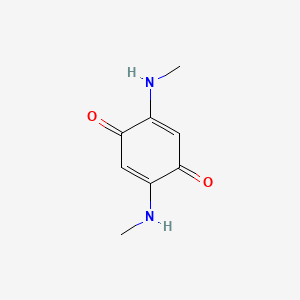
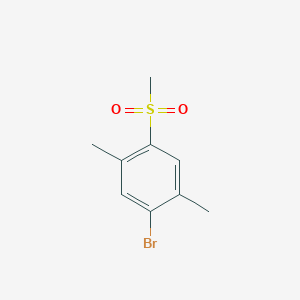
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
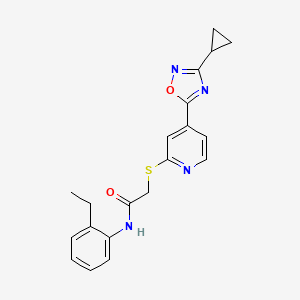
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)
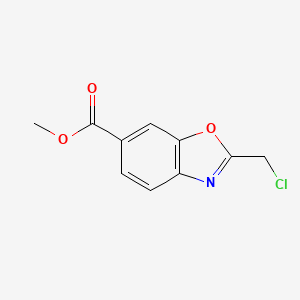
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)
